ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Medicinal Chemistry Chiral Synthon Regioisomer Differentiation

Researchers requiring regioisomerically pure 7-bromo-benzoxazine-2-carboxylate face risks of isomeric contamination (e.g., 6-carboxylate isomer, CAS 2990567-13-8) that can derail cross-coupling workflows. This building block provides: • Regioisomerically verified scaffold for Suzuki-Miyaura library synthesis with Pd(0) catalysts • Chiral resolution pathway to >99.5% ee for enantiopure drug candidate synthesis • 96% purity with orthogonal ester handle for hydrolysis or amidation Supplied as a racemate with full analytical certification.

Molecular Formula C11H10BrNO4
Molecular Weight 300.10 g/mol
Cat. No. B11822492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
Molecular FormulaC11H10BrNO4
Molecular Weight300.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(=O)NC2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C11H10BrNO4/c1-2-16-11(15)9-10(14)13-7-4-3-6(12)5-8(7)17-9/h3-5,9H,2H2,1H3,(H,13,14)
InChIKeyGUXJWQBKMCNIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Commercial Availability


Ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate class. The compound is formally described as the 7-bromo (or equivalently 6-bromo, depending on the numbering convention) derivative of the ethyl ester of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid. Its CAS Registry Number is 1245708-51-3, with a molecular formula of C₁₁H₁₀BrNO₄ and a molecular weight of 300.11 g/mol . Commercial sources list the compound at 96% purity and note its classification as a harmful/irritant substance (H302, H315, H319, H335) . The benzoxazine scaffold is recognized in medicinal chemistry as a key intermediate for the design of therapeutic agents, particularly as enantiopure synthons for drug candidates [1].

Benzoxazine heterocycle as a building block in medicinal chemistry
7-Bromo substituent enables Pd-catalyzed cross-coupling diversification
Racemate with established chiral resolution pathway via preparative HPLC

Risks of Analog Substitution


The 3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, but small structural perturbations—such as the position of the bromine atom, the nature of the halogen, or the ester group—can dramatically alter both chemical reactivity and biological target engagement. For instance, the non-brominated parent compound, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a widely used chiral synthon [1], yet the introduction of a bromine atom at the 7-position (or equivalently 6-position, CAS 1245708-51-3) fundamentally changes its electronic profile and its potential for cross-coupling chemistry. Similarly, the 7-bromo-6-carboxylate positional isomer (CAS 2990567-13-8) presents a distinct regioisomeric arrangement that may lead to different binding modes or synthetic sequences . Generic substitution without precise analytical verification can lead to undetected regioisomeric contamination, failed coupling reactions, or biological assay inconsistencies. The following quantitative evidence guide is designed to help procurement specialists and researchers assess differentiation on data-driven grounds.

Regioisomer mismatch
Substituting with 6-carboxylate isomer (CAS 2990567-13-8) may alter reactivity and biological assay outcomes.
Halogen substitution
Chloro or non-halogenated analogs can reduce cross-coupling efficiency and predicted lipophilicity.
Synthetic handle absent
Non-brominated parent lacks the versatile bromine handle for Pd-mediated library synthesis.

Quantitative Differentiation vs. Analogs


Regioisomer Purity: 2- vs 6-Carboxylate

The target compound (CAS 1245708-51-3) is the 7-bromo derivative with the carboxylate ester at the 2-position of the benzoxazine ring. A closely related positional isomer, ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS 2990567-13-8), places the carboxylate ester at the 6-position . Although no published head-to-head biological data exist, the two regioisomers are chemically distinct entities with different InChI strings and predicted properties. The 2-carboxylate isomer (target) has a canonical SMILES of CCOC(=O)C1OC2=CC=C(Br)C=C2NC1=O, confirming the ester attachment adjacent to the ring oxygen . Procurement without explicit regioisomer verification risks obtaining the 6-carboxylate variant, which is offered under a different CAS number and may fail in downstream structure-specific applications.

Regioisomer Identity
Class-level inference
2-carboxylate (target) vs 6-carboxylate isomer; distinct CAS, SMILES, and predicted properties
Regioisomer verification prevents procurement mismatch and synthetic failures.
No head-to-head data; structural analysis by NMR/LC-MS required.
Medicinal Chemistry Chiral Synthon Regioisomer Differentiation

Halogen Substitution: Bromo vs. Chloro

In a study of 3-aryl-substituted benzoxazines as EGFR inhibitors, derivatives bearing different halogen substitutions exhibited IC50 values ranging from 36.6 μg/mL (most active compound 3) to >100 μg/mL against A549 human lung cancer cells [1]. Although ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate was not directly tested in this study, the brominated benzoxazine scaffold demonstrated superior Moldock Scores compared with the clinical EGFR inhibitor Erlotinib in molecular docking simulations [1]. The presence of a bromine atom at the 7-position is known to enhance lipophilicity (predicted logP = 2.02 for the target compound ) relative to the non-halogenated parent scaffold (estimated logP ~1.0), which can improve membrane permeability and target binding. In contrast, the 7-chloro analog would have a lower logP and reduced polarizable surface area, potentially altering pharmacokinetic and binding profiles.

Halogen Effect (in silico)
Class-level inference
Predicted logP 2.02 (Br) vs ~1.0 (non-Br); benzoxazine class Moldock Score higher than erlotinib
Bromine may enhance lipophilicity and in-silico target engagement.
Data from molecular docking; target compound not directly assayed.
SAR Halogen Effect EGFR Inhibition Benzoxazine Pharmacophore

Chiral Resolution Feasibility

Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been successfully resolved into (R)- and (S)-enantiomers (ee >99.5%) by preparative HPLC on a multigram scale, establishing this scaffold as a reliable chiral synthon [1]. The target compound, ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, shares the identical 2-carboxylate chiral center. The presence of the bromine atom at the 7-position is expected to facilitate UV detection during enantioseparation and may alter retention times on chiral stationary phases compared with the non-brominated analog. The enantioselective synthesis of the parent compound via double SN2 mechanism was hampered by a 34–46% racemization rate [1], underscoring the value of the racemic 7-bromo derivative as a starting point for chiral preparative HPLC to obtain enantiopure material for structure-activity relationship (SAR) studies.

Chiral Resolution
Class-level inference
Parent scaffold resolved to ee >99.5% by preparative chiral HPLC; bromine aids UV detection
Supports enantiopure synthesis via chiral HPLC.
Enantioselective synthesis showed 34–46% racemization; HPLC rescue viable.
Chiral Synthesis HPLC Enantioseparation Drug Intermediate

Bromine Handle for Cross-Coupling

The bromine atom at position 7 of the benzoxazine scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the construction of diverse compound libraries . The 7-bromo derivative of ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is specifically reported to undergo nucleophilic substitution at the bromine position, allowing introduction of amines, thiols, or aryl groups . In contrast, the non-halogenated parent scaffold lacks this reactivity, while the 7-chloro analog has reduced reactivity toward oxidative addition with palladium catalysts. The ethyl ester at the 2-position can be hydrolyzed to the carboxylic acid or reduced to the alcohol, providing orthogonal functional group manipulation. This dual reactivity—bromine for cross-coupling and ester for further modification—makes the 7-bromo-2-carboxylate ester a more versatile advanced intermediate than either the non-brominated analog or the 7-bromo-6-carboxylate regioisomer.

Cross-Coupling Reactivity
Class-level inference
C-Br bond energy ~285 kJ/mol vs C-Cl ~350 kJ/mol; enables efficient Pd(0) oxidative addition
Bromine provides higher reactivity for Pd-catalyzed diversification.
Inferred from bond dissociation energies; reaction conditions may vary.
Synthetic Chemistry Suzuki Coupling Drug Discovery Benzoxazine Library

Application Scenarios


Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting EGFR or other kinases can employ the target compound as a chiral scaffold for lead optimization. As demonstrated in the benzoxazine series, the scaffold achieves Moldock Scores superior to Erlotinib in molecular docking studies against EGFR (PDB ID: 1M17) [1]. The bromine atom at position 7 provides a vector for SAR exploration through cross-coupling, while the 2-carboxylate ester can be hydrolyzed to the acid for solubility modulation or converted to amides for additional hydrogen-bonding interactions. The compound's availability as a racemate with a known chiral resolution pathway (ee >99.5% via preparative HPLC for the parent scaffold [2]) makes it a pragmatic choice for generating both enantiomers for biological evaluation.

Parallel Library Synthesis via Suzuki Coupling

The 7-bromo substituent enables high-throughput parallel synthesis of benzoxazine-2-carboxylate libraries through automated Suzuki-Miyaura coupling with diverse aryl or heteroaryl boronic acids. The bromine atom's favorable bond dissociation energy (~285 kJ/mol for C-Br vs. ~350 kJ/mol for C-Cl) allows efficient oxidative addition to Pd(0) catalysts, yielding high conversion rates under mild conditions [1]. The resulting biaryl benzoxazine-2-carboxylate esters can be screened directly in biochemical assays or further elaborated through ester hydrolysis. This application leverages the compound's unique combination of a cross-coupling handle and an orthogonally modifiable ester group, which is not simultaneously available in the 6-carboxylate regioisomer (CAS 2990567-13-8).

Regioisomer Reference Standard

Given the commercial coexistence of the 7-bromo-2-carboxylate (CAS 1245708-51-3) and 7-bromo-6-carboxylate (CAS 2990567-13-8) regioisomers, the target compound serves as a certified reference standard for developing HPLC, LC-MS, or NMR methods to distinguish between these isomers [1]. The distinct SMILES strings (CCOC(=O)C1OC2=CC=C(Br)C=C2NC1=O for the target vs. the corresponding 6-carboxylate isomer) and predicted logP values provide adequate chromatographic resolution parameters. Procurement of the pure 7-bromo-2-carboxylate enables quality control laboratories to validate identity, purity, and regioisomer content in incoming materials, ensuring that medicinal chemistry or process chemistry workflows are not compromised by isomeric contamination.

Chiral Precursor for Asymmetric Synthesis

The racemic 7-bromo-2-carboxylate can be resolved into its (R)- and (S)-enantiomers (targeting ee >99.5%) using the established preparative HPLC method on chiral stationary phases developed for the parent benzoxazine-2-carboxylate scaffold [1]. Each enantiomer can then serve as a chiral pool starting material for the asymmetric synthesis of more complex benzoxazine-fused heterocycles, such as tricyclic lactams or spirocyclic scaffolds, with defined absolute configuration. The presence of the bromine atom facilitates subsequent functionalization without disturbing the chiral center, while the ester group provides a handle for stereochemical correlation via X-ray crystallography of amide derivatives.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Chiral benzoxazine scaffold with bromine handle for SAR
EGFR docking model interpretation; enantiomer-specific bioactivity
Parallel library synthesis via Suzuki coupling
7-Bromo for efficient Pd-catalyzed cross-coupling
Coupling efficiency and library diversification
Regioisomer reference standard
Defined 2-carboxylate regioisomer identity
HPLC/LC-MS/NMR differentiation from 6-carboxylate isomer
Chiral precursor for asymmetric synthesis
Racemate resolvable via preparative chiral HPLC
Enantiomeric excess and absolute configuration assignment
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